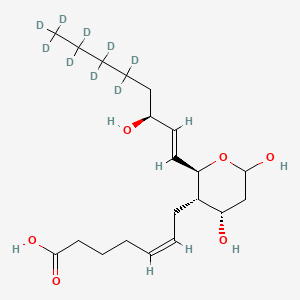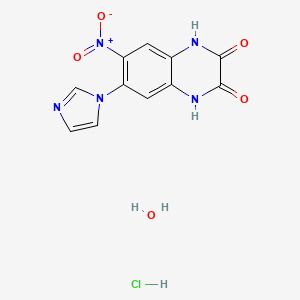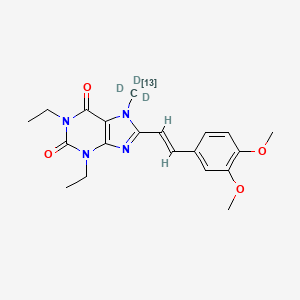
Istradefylline-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Istradefylline-13C-d3 is a labeled version of istradefylline, a potent and selective adenosine A2A receptor antagonist. This compound is used primarily in scientific research, particularly in the study of Parkinson’s disease. The labeling with carbon-13 and deuterium allows for precise tracking and quantification in various experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of istradefylline-13C-d3 involves the incorporation of carbon-13 and deuterium into the istradefylline molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Preparation of Labeled Precursors: Carbon-13 and deuterium-labeled precursors are synthesized through isotopic exchange reactions or by using labeled starting materials.
Formation of Istradefylline-13C-d3: The labeled precursors undergo a series of reactions, including condensation, cyclization, and functional group modifications, to form istradefylline-13C-d3.
Industrial Production Methods
Industrial production of istradefylline-13C-d3 follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions used in the laboratory are scaled up to industrial levels, ensuring that the conditions are optimized for large-scale production.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
Istradefylline-13C-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Istradefylline-13C-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of biological processes, particularly those involving adenosine receptors.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of istradefylline in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly for neurological disorders like Parkinson’s disease
Mechanism of Action
Istradefylline-13C-d3 exerts its effects by selectively antagonizing the adenosine A2A receptor. This receptor is involved in various physiological processes, including the regulation of neurotransmitter release. By blocking this receptor, istradefylline-13C-d3 can modulate neurotransmitter levels, particularly dopamine, which is crucial in the treatment of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Istradefylline: The non-labeled version of istradefylline.
Caffeine: Another adenosine receptor antagonist with similar effects but less selectivity.
Theophylline: A less potent adenosine receptor antagonist used in respiratory diseases.
Uniqueness
Istradefylline-13C-d3 is unique due to its labeling with carbon-13 and deuterium, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug behavior is crucial .
Properties
Molecular Formula |
C20H24N4O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-(trideuterio(113C)methyl)purine-2,6-dione |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+/i3+1D3 |
InChI Key |
IQVRBWUUXZMOPW-YGJBQVCASA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=NC2=C1C(=O)N(C(=O)N2CC)CC)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


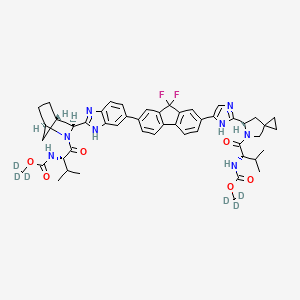
![N1,N4-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]terephthalamide; 4-methylbenzenesulfonic acid](/img/structure/B10820166.png)
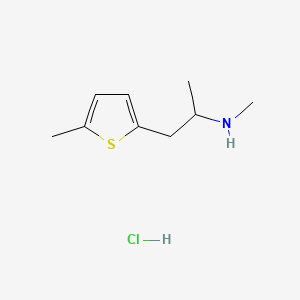
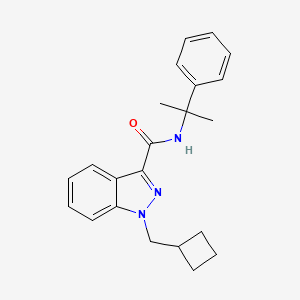

![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820203.png)
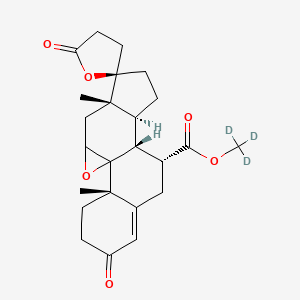

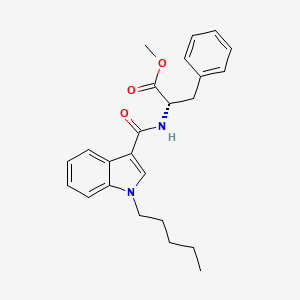

![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate](/img/structure/B10820239.png)
